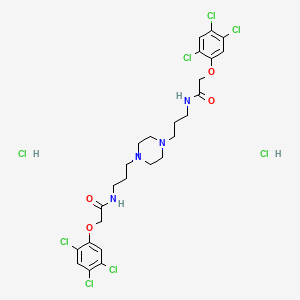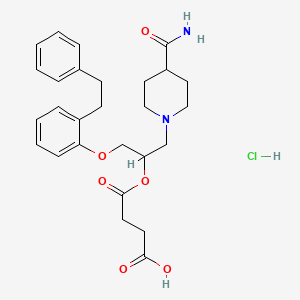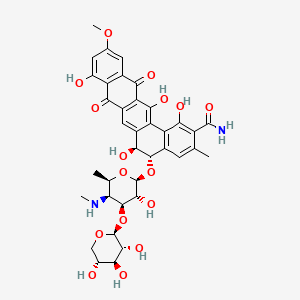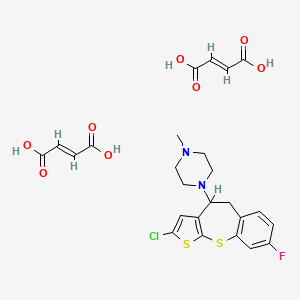
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is an organic compound with the molecular formula C6H14O3S2. It is characterized by the presence of both hydroxyl and mercapto groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether typically involves the reaction of 2,3-dihydroxypropyl derivatives with mercapto compounds under controlled conditions. One common method includes the use of bisphenol A as a starting material, which is reacted with ethylene oxide in the presence of a zinc-magnesium oxide catalyst and phosphoric acid as an auxiliary agent . This method is advantageous due to its cost-effectiveness and the reduction of byproducts.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction temperatures and purification steps to remove any residual catalysts or byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The mercapto groups can be reduced to form thiols.
Substitution: Both hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of ether or thioether derivatives.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism by which 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether exerts its effects involves the interaction of its hydroxyl and mercapto groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, covalent bonds, and other types of chemical interactions that influence the behavior of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac glycidyl ether (NOGE)
Uniqueness
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is unique due to the presence of both hydroxyl and mercapto groups, which provide it with a distinct reactivity profile compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
90325-54-5 |
|---|---|
Formule moléculaire |
C6H14O3S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
3-[2,3-bis(sulfanyl)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C6H14O3S2/c7-1-5(8)2-9-3-6(11)4-10/h5-8,10-11H,1-4H2 |
Clé InChI |
SDYHONPXTXWLDU-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC(CS)S)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



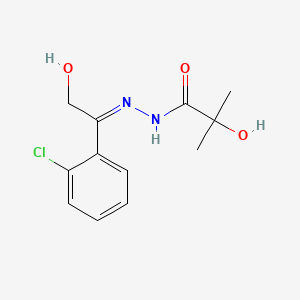
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
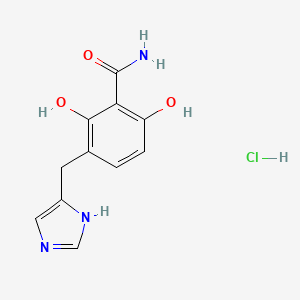
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)

